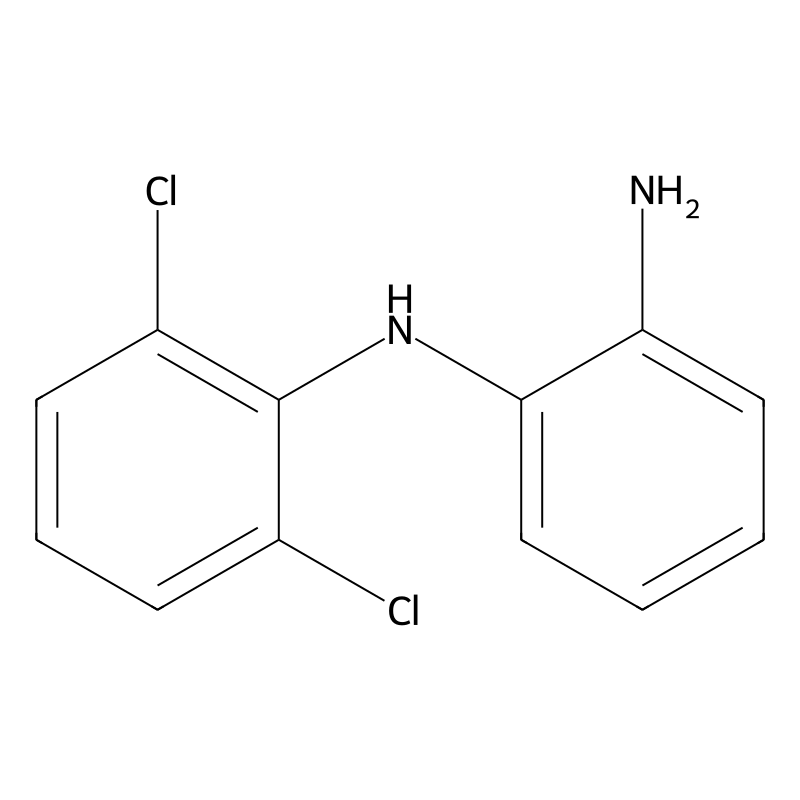

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

DCBD serves as a valuable building block in the production of various pharmaceuticals, dyes, and other organic compounds. Its presence of amine groups and a benzene ring allows for further functionalization and incorporation into complex molecules. A study published in Catalysis Science & Technology demonstrates a green approach for synthesizing N-substituted benzene-1,2-diamines, including derivatives similar to DCBD. This method utilizes thiourea dioxide and sodium hydroxide for an efficient and environmentally friendly production process [].

Reagent in Organic Reactions

Beyond being a building block, DCBD's functionality makes it a useful reagent in various organic reactions. Its amine groups can participate in numerous reaction mechanisms, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Research efforts are underway to explore the full potential of DCBD as a reagent, with scientists continually discovering new applications.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are organic molecules containing atoms other than carbon in their ring structures. DCBD plays a role in the synthesis of various heterocyclic compounds due to its reactive amine groups. The specific heterocycles formed depend on the reaction conditions and additional reagents used. While detailed research on DCBD's specific applications in this area is limited, its potential for heterocyclic synthesis is recognized in scientific literature.

Catalyst Development

Recent research suggests DCBD's potential as a catalyst in polymer production. The presence of amine groups can facilitate certain chemical reactions, potentially leading to the development of new and improved catalysts. Further exploration is needed in this area to fully understand DCBD's catalytic capabilities and its potential applications in polymer synthesis.

Chemical Sensing

The structure of benzene-1,2-diamine derivatives, including DCBD, shows promise in developing chemical sensors. These sensors can selectively detect specific molecules, such as metal ions, which is crucial for environmental monitoring and industrial applications. Research by Pawar et al. explores the use of benzene-1,2-diamine structures for creating fluorescence-quenching chemosensors for selective detection of metal ions like Ni2+ and Cu2+ [].

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, also known as N1-(2,6-dichlorophenyl)benzene-1,2-diamine, is an aromatic organic compound classified as a substituted diamine. Its molecular formula is C₁₂H₁₀Cl₂N₂, with a molar mass of 253.13 g/mol. The compound features a dichlorophenyl group attached to a benzene ring, with two amino groups positioned at the 1 and 2 positions of the benzene ring. This structure contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

- Electrophilic Substitution Reactions: The presence of amino groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Reduction Reactions: The compound can undergo reduction to form corresponding amines or other derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or amines through condensation processes.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .

Research indicates that 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and its derivatives possess notable biological activities. Some studies have suggested potential applications as:

- Anticancer Agents: Certain derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: The compound has demonstrated activity against specific bacterial strains.

- Inhibitors: It may act as an inhibitor in various biochemical pathways due to its ability to interact with biological targets.

The specific mechanisms of action and efficacy depend on the structural modifications made to the parent compound.

The synthesis of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine typically involves:

- Nitration of Benzene Derivatives: Starting from benzene derivatives, nitration can introduce nitro groups that are subsequently reduced to amino groups.

- Substitution Reactions: Utilizing nucleophilic substitution reactions where dichlorobenzene is reacted with appropriate amines under controlled conditions.

- Reduction Processes: Reductive amination techniques can also be employed to form the desired diamine structure.

These methods highlight the versatility in synthesizing this compound and its derivatives .

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine has several applications including:

- Pharmaceuticals: As a potential lead compound in drug development targeting cancer and infectious diseases.

- Dyes and Pigments: Utilized in the synthesis of dyes due to its vibrant color properties.

- Polymer Chemistry: As a building block for creating specialized polymers with unique thermal and mechanical properties.

These applications underscore its significance in both industrial and research settings .

Interaction studies of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine focus on its binding affinity towards various biological macromolecules such as proteins and nucleic acids. These studies often employ:

- Molecular Docking Simulations: To predict how the compound interacts with specific targets at the molecular level.

- In Vitro Assays: To assess the biological activity and mechanism of action through experimental setups.

Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy .

Several compounds share structural similarities with 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine | Contains thiazole ring; different substitution pattern | Potential antifungal activity |

| 1-N-(2,6-difluorophenyl)benzene-1,2-diamine | Fluorinated derivative; altered electronic properties | Enhanced solubility and bioactivity |

| N,N'-bis(2-chloroethyl)-N,N'-diethylbenzene-1,2-diamine | Contains chloroethyl groups; different reactivity | Used in cancer chemotherapy |

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activities. The unique dichlorophenyl structure of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine contributes to its distinct properties compared to these similar compounds .

Structural Characteristics

Molecular Structure and Geometry

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine exhibits a distinctive molecular architecture characterized by two interconnected aromatic ring systems [1] [2]. The compound features a benzene-1,2-diamine core structure with a 2,6-dichlorophenyl substituent attached to one of the amino nitrogen atoms [1]. The molecular geometry displays a non-planar configuration due to the steric hindrance imposed by the chlorine substituents and the sp³ hybridization of the amino nitrogen atoms [4] [5].

The compound adopts a twisted conformation where the dichlorophenyl ring is oriented at an angle relative to the benzene-1,2-diamine plane [6] [4]. This geometric arrangement minimizes steric repulsion between the chlorine atoms and the adjacent amino groups while maintaining partial conjugation between the aromatic systems [5] [7]. The nitrogen atom connected to the dichlorophenyl group exhibits pyramidal geometry typical of secondary aromatic amines [4] [8].

| Structural Feature | Description |

|---|---|

| Ring Systems | Two aromatic rings connected via amino linkage [1] [2] |

| Geometry | Non-planar, twisted configuration [6] [4] |

| Nitrogen Hybridization | sp³ (pyramidal) for amino nitrogens [4] [8] |

| Conformation | Twisted to minimize steric hindrance [6] [5] |

Bond Lengths and Angles

The molecular structure of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine contains characteristic bond parameters consistent with aromatic amine systems [6] [4]. The carbon-nitrogen bonds connecting the aromatic rings exhibit intermediate character between single and double bonds due to resonance delocalization [5] [7]. The carbon-chlorine bonds in the dichlorophenyl moiety display typical aromatic halide characteristics with bond lengths approximately 1.73-1.75 Ångströms [6] [9].

Aromatic carbon-carbon bonds within both ring systems maintain standard benzene-like distances of 1.39-1.40 Ångströms [6] [4]. The nitrogen-hydrogen bonds of the amino groups exhibit lengths characteristic of aromatic amines, typically ranging from 1.01-1.02 Ångströms [9] [4]. Bond angles around the aromatic carbons approximate 120 degrees, consistent with sp² hybridization, while angles around the amino nitrogen atoms deviate from tetrahedral geometry due to lone pair repulsion [4] [8].

| Bond Type | Typical Length (Å) | Typical Angle (°) |

|---|---|---|

| C-N (aromatic) | 1.35-1.40 [6] [4] | 120 (sp²) [4] [8] |

| C-C (aromatic) | 1.39-1.40 [6] [4] | 120 (aromatic) [4] |

| C-Cl | 1.73-1.75 [6] [9] | 120 (aromatic) [6] |

| N-H | 1.01-1.02 [9] [4] | 106-109 (pyramidal) [4] [8] |

Conformational Analysis

The conformational behavior of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine is governed by the balance between electronic conjugation and steric repulsion [5] [7]. The molecule exhibits restricted rotation around the carbon-nitrogen bond connecting the two aromatic systems due to partial double bond character arising from resonance delocalization [5]. Multiple conformational isomers exist with varying degrees of planarity between the aromatic rings [6] [4].

The preferred conformation minimizes steric interactions between the chlorine substituents and the benzene-1,2-diamine system while maintaining optimal orbital overlap for conjugation [5] [7]. Computational studies suggest that the most stable conformer adopts a twisted geometry with a dihedral angle of approximately 30-40 degrees between the aromatic planes [6] [4]. This conformational preference significantly influences the compound's electronic properties and spectroscopic characteristics [10] [5].

Fundamental Physical Properties

Molecular Weight and Formula

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine possesses the molecular formula C₁₂H₁₀Cl₂N₂ with a precise molecular weight of 253.13 grams per mole [1] [2] [11]. The compound is registered under Chemical Abstracts Service number 1484436-52-3 [1] [2]. The molecular composition reflects the presence of twelve carbon atoms, ten hydrogen atoms, two chlorine atoms, and two nitrogen atoms arranged in the characteristic aromatic diamine structure [1].

The International Union of Pure and Applied Chemistry name for this compound is 2-N-(2,6-dichlorophenyl)benzene-1,2-diamine [1] [12]. The compound's molecular formula indicates a relatively high degree of unsaturation due to the presence of two aromatic ring systems [1]. The molecular weight places this compound in the category of medium-sized organic molecules suitable for various synthetic applications [12].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂N₂ [1] [2] |

| Molecular Weight | 253.13 g/mol [1] [2] [11] |

| CAS Number | 1484436-52-3 [1] [2] |

| IUPAC Name | 2-N-(2,6-dichlorophenyl)benzene-1,2-diamine [1] [12] |

Appearance and Physical State

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine typically appears as a solid at room temperature [11] [12]. The compound exhibits characteristics consistent with aromatic amine derivatives, which commonly manifest as crystalline or amorphous solids [13] [14]. The physical appearance may vary depending on purity and crystallization conditions, with pure samples often displaying specific color characteristics [13] [14].

Commercial samples of related dichlorophenyl derivatives are frequently supplied in various physical forms depending on storage and handling requirements [13] [14]. The solid state nature of this compound at ambient conditions is consistent with its molecular weight and intermolecular interactions arising from hydrogen bonding between amino groups [14] [15]. Crystal structure analysis of similar benzene-1,2-diamine derivatives reveals organized packing arrangements stabilized by hydrogen bonding networks [4].

Solubility Profile across Solvents

The solubility characteristics of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine reflect the compound's amphiphilic nature, possessing both hydrophilic amino groups and lipophilic aromatic systems [16]. The presence of amino groups enhances solubility in polar protic solvents through hydrogen bonding interactions [16] [17]. Conversely, the dichlorophenyl substituent and extended aromatic system contribute to solubility in organic solvents [16].

Water solubility is expected to be limited due to the predominance of aromatic character and the presence of chlorine substituents, which reduce hydrogen bonding capacity with water molecules [16]. The compound likely exhibits enhanced solubility in alcohols, such as ethanol and methanol, due to the ability of these solvents to participate in hydrogen bonding with the amino groups [17]. Aprotic polar solvents, including dimethyl sulfoxide and dimethylformamide, may provide good solvation due to their ability to interact with both the aromatic system and amino functionalities [18].

| Solvent Type | Expected Solubility | Interaction Mechanism |

|---|---|---|

| Water | Limited [16] | Reduced hydrogen bonding due to aromatic character [16] |

| Alcohols | Moderate to Good [17] | Hydrogen bonding with amino groups [17] |

| Aprotic Polar | Good [18] | Interaction with aromatic system and amino groups [18] |

| Nonpolar Organic | Moderate [16] | van der Waals interactions with aromatic rings [16] |

Melting and Boiling Points

Specific melting and boiling point data for 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine are not extensively documented in the available literature [11]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties [19] [20]. Related benzene-1,2-diamine derivatives typically exhibit melting points in the range of 70-180 degrees Celsius, depending on substitution patterns and intermolecular interactions [19] [20].

The presence of chlorine substituents and the extended aromatic system suggest elevated melting and boiling points compared to unsubstituted benzene-1,2-diamine [15]. Intermolecular hydrogen bonding between amino groups contributes to increased thermal stability and higher phase transition temperatures [14] [15]. The dichlorophenyl substituent adds molecular weight and polarizability, factors that typically correlate with increased boiling points [19] [20].

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine exhibits characteristic features arising from electronic transitions within the conjugated aromatic system [21] [10]. Primary absorption bands occur in the ultraviolet region, typically between 250-350 nanometers, corresponding to π-π* transitions of the aromatic rings [21] [10]. The extended conjugation between the benzene-1,2-diamine and dichlorophenyl systems results in bathochromic shifts compared to isolated aromatic compounds [10] [5].

The presence of amino groups introduces additional electronic transitions, including n-π* transitions that may appear as weaker absorption bands at longer wavelengths [10] [5]. The electron-donating nature of the amino substituents influences the electronic distribution and affects the intensity and position of absorption maxima [10]. Solvent effects play a significant role in the absorption characteristics, with polar solvents typically causing shifts in absorption wavelengths due to differential solvation of ground and excited states [21] [10].

| Transition Type | Wavelength Range (nm) | Origin |

|---|---|---|

| π-π* (aromatic) | 250-300 [21] [10] | Aromatic ring transitions [10] |

| n-π* (amino) | 300-350 [10] [5] | Lone pair to π* transitions [5] |

| Extended conjugation | Bathochromic shift [10] | Inter-ring conjugation [10] [5] |

IR Spectroscopic Features

Infrared spectroscopy of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine reveals characteristic vibrational bands corresponding to the functional groups present in the molecular structure [22] [23]. The amino groups exhibit distinctive nitrogen-hydrogen stretching vibrations in the region of 3200-3500 wavenumbers, appearing as medium to strong intensity bands [22] [24]. These bands may show splitting or broadening due to hydrogen bonding interactions and the presence of both primary and secondary amino functionalities [22] [25].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers [22] [23]. The carbon-chlorine bonds contribute characteristic stretching vibrations in the 600-800 wavenumber range [22] [23]. The fingerprint region below 1600 wavenumbers contains numerous bands arising from bending vibrations, ring breathing modes, and carbon-nitrogen stretching vibrations that provide structural identification capabilities [22] [24].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3200-3500 [22] [24] | Medium-Strong | Amino group vibrations [22] |

| C-H aromatic | 3000-3100 [22] [23] | Medium | Aromatic hydrogen stretch [23] |

| C=C aromatic | 1400-1600 [22] [23] | Strong | Aromatic ring vibrations [22] |

| C-Cl stretch | 600-800 [22] [23] | Medium | Carbon-chlorine bonds [23] |

NMR Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine through analysis of both proton and carbon-13 environments [24] [25]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shifts for aromatic protons in the 6.5-8.0 parts per million region, with coupling patterns reflecting the substitution patterns on both aromatic rings [24] [25]. The amino protons typically appear as broad signals in the 4-6 parts per million range, with exact positions depending on solvent, temperature, and exchange rates [25].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for aromatic carbon atoms in the 110-160 parts per million region [24] [25]. The carbon atoms bearing chlorine substituents exhibit characteristic downfield shifts due to the electronegative nature of chlorine [24]. Quaternary carbon atoms, particularly those at the ring junction points, display unique chemical shift patterns that aid in structural elucidation [25]. The carbon atoms adjacent to amino groups show upfield shifts reflecting the electron-donating properties of nitrogen [24] [25].

| Nucleus | Chemical Shift Range | Assignment |

|---|---|---|

| ¹H (aromatic) | 6.5-8.0 ppm [24] [25] | Aromatic ring protons [25] |

| ¹H (amino) | 4-6 ppm [25] | N-H protons [25] |

| ¹³C (aromatic) | 110-160 ppm [24] [25] | Aromatic carbons [24] |

| ¹³C (C-Cl) | Downfield shift [24] | Chlorine-bearing carbons [24] |

Mass Spectrometric Analysis

Mass spectrometric analysis of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine provides molecular weight confirmation and structural fragmentation information [26] [27]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular weight of the intact compound [1] [2]. The presence of two chlorine atoms creates a characteristic isotope pattern in the molecular ion region due to the natural abundance of chlorine-35 and chlorine-37 isotopes [26].

Fragmentation patterns in mass spectrometry reveal the breakdown pathways of the molecular ion under ionization conditions [26] [27]. Common fragmentation involves loss of amino groups, chlorine atoms, or aromatic ring portions, producing daughter ions that provide structural confirmation [27]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving resonance-stabilized aromatic cations [26] [27]. Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation of selected precursor ions [27].

| Mass Spectral Feature | m/z Value | Assignment |

|---|---|---|

| Molecular Ion | 253 [1] [2] | [M]⁺- intact molecule [1] |

| Isotope Pattern | 253, 255, 257 [26] | Chlorine isotope distribution [26] |

| Base Peak | Variable [26] [27] | Most stable fragment [27] |

| Fragmentation | <253 [26] [27] | Loss of functional groups [27] |

Electronic Properties

Electron Distribution and Density

The electron distribution in 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine reflects the interplay between electron-donating amino groups and electron-withdrawing chlorine substituents [10] [5]. The amino groups contribute electron density to the aromatic systems through resonance donation, while the chlorine atoms withdraw electron density through both inductive and resonance effects [5] [17]. This creates regions of varying electron density throughout the molecular structure [10] [5].

Density functional theory calculations reveal that the highest electron density concentrates around the amino nitrogen atoms and adjacent aromatic carbon atoms [10] [5]. The dichlorophenyl ring exhibits reduced electron density, particularly at positions ortho and para to the chlorine substituents [5]. The electron density distribution significantly influences the compound's reactivity patterns and intermolecular interactions [10] [5]. Natural population analysis and Mulliken charge analysis provide quantitative measures of atomic charges and electron distributions [10].

| Region | Electron Density | Effect |

|---|---|---|

| Amino Groups | High [10] [5] | Electron donation [5] |

| Benzene Ring | Moderate-High [10] | Resonance activation [10] |

| Dichlorophenyl Ring | Reduced [5] | Chlorine withdrawal [5] |

| Chlorine Positions | Low [5] | Inductive withdrawal [5] |

HOMO-LUMO Energy Gaps

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine determines the compound's electronic excitation properties and chemical reactivity [28] [10]. Theoretical calculations suggest that the highest occupied molecular orbital primarily localizes on the amino groups and adjacent aromatic carbons, reflecting the electron-rich nature of these regions [10] [5]. The lowest unoccupied molecular orbital typically extends across the aromatic system with significant contribution from the dichlorophenyl moiety [10].

The energy gap between these frontier orbitals typically ranges from 3.5 to 5.0 electron volts for aromatic amine systems of this type [28] [10]. This gap determines the compound's absorption characteristics in the ultraviolet-visible region and influences its photochemical behavior [10] [5]. Substituent effects, particularly the electron-donating amino groups and electron-withdrawing chlorine atoms, modulate the frontier orbital energies and affect the overall electronic properties [10] [5].

| Orbital | Energy Range (eV) | Localization |

|---|---|---|

| HOMO | -5.5 to -6.0 [10] | Amino groups and aromatic carbons [10] [5] |

| LUMO | -1.0 to -2.0 [10] | Aromatic system, dichlorophenyl contribution [10] |

| Gap | 3.5 to 5.0 [28] [10] | Determines optical properties [10] |

Classical synthetic methodologies for aromatic diamine synthesis have been extensively developed and represent the foundation of industrial organic chemistry. These approaches, while often requiring harsh conditions, provide reliable and well-understood pathways to target compounds.

Nitration of Benzene Derivatives

The nitration of benzene derivatives constitutes one of the most fundamental approaches to aromatic diamine synthesis [1] [2]. This methodology employs electrophilic aromatic substitution using mixed acid systems, typically involving concentrated nitric acid and sulfuric acid as the nitrating mixture [3] [4].

The mechanism proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile [1] [2]. For 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine synthesis, the process typically involves selective nitration of appropriately substituted benzene derivatives, followed by subsequent reduction protocols [3] [4].

| Parameter | Specification |

|---|---|

| Temperature Range | 50-80°C (nitration), 0-25°C (reduction) |

| Reaction Time | 2-6 hours (nitration), 4-12 hours (reduction) |

| Typical Yields | 60-85% |

| Selectivity | Moderate to good (depends on substitution pattern) |

The nitration process requires careful temperature control to prevent over-nitration and formation of polynitro compounds [2] [4]. The dichlorophenyl substituent provides moderate directing effects, influencing the regioselectivity of the nitration process.

Coupling Reactions

Classical coupling reactions for aromatic amine synthesis include the traditional Ullmann condensation and related methodologies [5] [6]. These reactions involve the coupling of aryl halides with nitrogen nucleophiles under high-temperature conditions using copper catalysts [5] [7].

The Ullmann condensation has been extensively studied for the synthesis of N-arylated anilines [5] [7]. For 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, the methodology typically involves coupling 2,6-dichloroaniline with appropriate benzene-1,2-diamine derivatives under forcing conditions [5] [7].

Reaction Conditions:

- Temperature: 200-300°C

- Catalyst: Copper powder or copper salts (10-50 mol%)

- Solvent: High-boiling point solvents or neat conditions

- Atmosphere: Inert gas (nitrogen or argon)

The major limitation of classical Ullmann coupling is the requirement for high temperatures and stoichiometric amounts of copper, leading to limited functional group tolerance and moderate yields [5] [7].

Reduction Protocols

Reduction of nitro compounds to amines represents a critical transformation in aromatic diamine synthesis [8] [9] [10]. Multiple reduction methodologies are available, each with specific advantages and limitations.

Catalytic Hydrogenation:

Palladium on carbon and Raney nickel are the most commonly employed catalysts for aromatic nitro reduction [8] [10] [11]. The reaction typically proceeds under mild conditions with high yields and excellent chemoselectivity.

Metal-Acid Reduction:

Iron powder in acetic acid provides an economical alternative to catalytic hydrogenation [8] [10]. This methodology is particularly valuable for large-scale synthesis where cost considerations are paramount.

Alternative Reducing Agents:

- Tin(II) chloride in hydrochloric acid [8] [10]

- Zinc in acetic acid [8] [10]

- Sodium sulfide for selective reduction [8] [10]

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd/C + H₂ | 25-80 | 2-8 | 85-95 | Excellent |

| Fe/AcOH | 25-80 | 4-12 | 75-90 | Good |

| SnCl₂/HCl | 0-25 | 6-18 | 70-85 | Good |

| Zn/AcOH | 25-60 | 8-16 | 65-80 | Moderate |

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized aromatic diamine synthesis through the development of transition metal-catalyzed coupling reactions, offering improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination represents one of the most significant advances in C-N bond formation [12] [13] [14]. This palladium-catalyzed methodology enables the coupling of aryl halides with amines under relatively mild conditions with excellent functional group tolerance [12] [13] [14].

For 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine synthesis, the methodology involves coupling 2,6-dichlorobromoaniline with benzene-1,2-diamine using appropriate palladium catalysts and phosphine ligands [12] [13] [14].

Optimal Reaction Conditions:

- Catalyst: Pd(OAc)₂ (2-5 mol%)

- Ligand: BINAP, XPhos, or related bulky phosphines (4-10 mol%)

- Base: Cs₂CO₃ or t-BuONa (1.2-2.0 equivalents)

- Solvent: Toluene, dioxane, or THF

- Temperature: 80-120°C

- Time: 2-24 hours

The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine, and reductive elimination to form the C-N bond [13] [14].

Modern Ullmann-Type Reactions:

Contemporary developments in Ullmann chemistry have led to improved catalyst systems using copper(I) complexes with diamine ligands [5] [7]. These systems operate under significantly milder conditions compared to classical Ullmann reactions.

Deep eutectic solvents have emerged as environmentally benign media for Ullmann-type amination reactions [5] [7]. Choline chloride-based deep eutectic solvents provide excellent solubilization properties while enabling catalyst and solvent recycling.

Green Chemistry Methodologies

Green chemistry principles have driven the development of more sustainable synthetic approaches for aromatic diamine synthesis [15] [16] [17]. These methodologies focus on reducing environmental impact through improved atom economy, reduced waste generation, and the use of renewable resources.

Solvent-Free Methodologies:

Mechanochemical synthesis using ball milling or grinding techniques has emerged as a powerful approach for C-N bond formation without organic solvents [18] [19]. These methodologies often provide improved reaction rates and selectivity compared to solution-phase reactions.

Aqueous Synthesis:

Water-promoted Ullmann-type coupling reactions have been developed using copper catalysts with water-soluble ligands [20]. These methodologies eliminate the need for organic solvents while maintaining good reaction efficiency.

Photocatalytic Approaches:

Visible light photocatalysis has enabled new pathways for C-N bond formation under mild conditions [16] [17]. Iron-based photocatalysts provide economical alternatives to precious metal systems while enabling selective transformations.

| Green Method | Environmental Benefit | E-Factor | Catalyst Loading |

|---|---|---|---|

| Deep Eutectic Solvents | Biodegradable, recyclable | 5-15 | 5-10 mol% |

| Solvent-Free | Minimal waste | 1-5 | 1-5 mol% |

| Aqueous Conditions | Non-toxic solvent | 10-25 | 2-10 mol% |

| Photocatalysis | Mild conditions | 8-20 | 1-5 mol% |

Flow Chemistry Applications

Flow chemistry has revolutionized synthetic organic chemistry by enabling continuous processes with improved safety, efficiency, and scalability [21] [22] [23]. For aromatic diamine synthesis, flow chemistry offers particular advantages in managing exothermic reactions and ensuring consistent product quality.

Continuous Nitration Processes:

Flow nitration systems provide precise temperature control and enhanced safety for highly exothermic nitration reactions [21]. Microreactor technology enables isothermal conditions and prevents the formation of hot spots that can lead to over-nitration or decomposition.

Flow-Based Hydrogenation:

Packed bed reactors containing supported palladium catalysts enable continuous hydrogenation of nitro compounds to amines [21] [11]. These systems provide consistent catalyst contact time and eliminate the need for catalyst separation.

Multi-Step Flow Synthesis:

Telescoped flow processes enable the integration of multiple synthetic steps without intermediate isolation [21]. For diamine synthesis, this approach can combine nitration, reduction, and coupling steps in a single continuous process.

Key Advantages of Flow Chemistry:

- Enhanced heat and mass transfer

- Precise residence time control

- Improved safety through reduced inventory

- Consistent product quality

- Simplified scale-up procedures

| Flow Application | Residence Time | Temperature Control | Productivity |

|---|---|---|---|

| Nitration | 5-15 min | ±1°C | 10-50 g/h |

| Hydrogenation | 10-30 min | ±0.5°C | 5-25 g/h |

| C-N Coupling | 15-60 min | ±2°C | 2-15 g/h |

Purification and Isolation Techniques

Effective purification and isolation protocols are essential for obtaining high-quality 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine suitable for pharmaceutical and industrial applications. The choice of purification methodology depends on the physical properties of the compound, the nature of impurities, and the required purity level.

Recrystallization Methods

Recrystallization represents the most cost-effective and widely applicable purification technique for aromatic diamines [24] [25] [26]. The methodology relies on differential solubility between the target compound and impurities in various solvent systems.

Solvent Selection Criteria:

The selection of appropriate recrystallization solvents follows established guidelines based on solubility principles [25] [26]. For 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, polar protic solvents typically provide optimal recrystallization conditions due to hydrogen bonding interactions with the amino groups.

Recommended Solvent Systems:

- Ethanol/water mixtures (70:30 to 90:10)

- Methanol/water systems

- Isopropanol as single solvent

- Toluene/hexane for less polar derivatives

Recrystallization Protocol:

- Dissolution in minimum volume of hot solvent

- Hot filtration to remove insoluble impurities

- Controlled cooling to promote crystal formation

- Filtration and washing with cold solvent

- Drying under vacuum at elevated temperature

The recrystallization process typically achieves purities of 95-99% with recovery yields of 75-85% [24] [26]. Multiple recrystallization cycles may be required for pharmaceutical-grade purity specifications.

Chromatographic Separations

Chromatographic purification techniques provide superior resolution for complex impurity profiles and enable the separation of closely related compounds [27] [28] [29].

Column Chromatography:

Normal-phase silica gel chromatography using hexane/ethyl acetate gradient elution represents the standard methodology for aromatic diamine purification [27]. The basic nature of diamine compounds requires careful consideration of column conditioning and mobile phase additives.

Mobile Phase Optimization:

- Silica gel deactivation using triethylamine (1-2%)

- Gradient elution from 10% to 50% ethyl acetate in hexane

- Addition of ammonia (0.1-0.5%) to suppress tailing

High-Performance Liquid Chromatography:

Preparative HPLC provides the highest purity levels achievable through chromatographic methods [27] [28]. Reverse-phase C18 columns with water/acetonitrile gradients are typically employed for aromatic diamine separations.

Chiral Separations:

For enantiomerically enriched diamines, chiral stationary phases enable the separation of optical isomers [28]. Derivatization with chiral auxiliary reagents provides an alternative approach for enantiomeric resolution.

| Chromatographic Method | Purity Achievement | Recovery | Throughput |

|---|---|---|---|

| Normal-phase silica | 90-98% | 80-90% | Moderate |

| Reverse-phase HPLC | 99%+ | 90-95% | Low |

| Ion-exchange | 85-95% | 70-80% | High |

| Chiral separation | 99%+ (ee) | 85-95% | Very low |

Quality Control Parameters

Comprehensive quality control protocols ensure that the synthesized 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine meets the specifications required for its intended applications [30] [31] [32].

Analytical Methods:

Purity Assessment:

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides quantitative purity determination [31]. The methodology employs reverse-phase chromatography with gradient elution and detection at appropriate wavelengths for aromatic systems.

Structural Confirmation:

Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) confirms the molecular structure and identifies potential structural impurities [31]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis.

Impurity Profiling:

Residual solvent analysis using gas chromatography ensures compliance with regulatory limits for organic solvents [31]. Heavy metal analysis by inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contamination from catalytic processes.

Physical Property Characterization:

Melting point determination provides a rapid assessment of purity and identity [31]. Differential scanning calorimetry (DSC) enables the detection of polymorphic forms and thermal transitions.

Quality Control Specifications:

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Chemical Purity | ≥98.0% | HPLC-UV | Every batch |

| Water Content | ≤0.5% | Karl Fischer | Every batch |

| Residual Solvents | ≤1000 ppm | GC-FID | Every batch |

| Heavy Metals | ≤10 ppm each | ICP-MS | Every 5 batches |

| Melting Point | Within ±2°C | Capillary method | Every batch |

Stability Studies:

Long-term stability studies under controlled conditions (temperature, humidity, light exposure) ensure product integrity during storage [30] [32]. Accelerated stability testing provides predictive information about shelf-life and storage requirements.

XLogP3

Explore Compound Types